4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
Description
4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- is a synthetic benzoxazinone derivative characterized by a 3,5-dinitrophenyl substituent at the 2-position of the benzoxazinone core. This compound is synthesized via a one-pot method using cyanuric chloride/dimethylformamide (DMF) as a cyclizing agent, yielding 89% of a crystalline product with a melting point of 236–238°C . Key spectral data include an IR absorption at 1776 cm⁻¹ (C=O stretch) and distinct ¹H-NMR signals (e.g., δ 8.20 ppm for aromatic protons) .
Structure
3D Structure
Properties
CAS No. |
68490-45-9 |
|---|---|
Molecular Formula |
C14H7N3O6 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7N3O6/c18-14-11-3-1-2-4-12(11)15-13(23-14)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H |
InChI Key |
CGSLGGOWSAQKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions, characterized by simplified pathways and workup, minimized energy, and fewer reaction steps compared to previous methods .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often involves the use of acyl chloride derivatives and anthranilic acid in the presence of cyclizing agents like cyanuric chloride . The reaction is typically carried out in organic solvents such as chloroform, with triethylamine as a base .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Cyanuric chloride, triethylamine, chloroform.
Major Products
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can be further used in the synthesis of other heterocyclic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound 4H-3,1-benzoxazin-4-one, 2-(3,5-dinitrophenyl)- features a complex structure comprising 14 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms. Its molecular formula is with a molecular weight of approximately 318.24 g/mol . The presence of multiple functional groups contributes to its reactivity and versatility in various applications.
Pharmaceutical Applications
- Cannabinoid Receptor Agonism : Recent studies have indicated that derivatives of benzoxazin-4-one can act as selective agonists for the type 2 cannabinoid receptor (CB2). These compounds may offer therapeutic benefits for conditions associated with chronic pain and inflammation without the psychotropic effects typically associated with cannabinoid receptor activation .
- Anti-inflammatory Properties : The pharmacological profile of benzoxazin-4-one compounds suggests their potential use in treating inflammatory diseases. Research has shown that these compounds can modulate immune responses and may be beneficial in managing conditions like arthritis and neuropathic pain .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting their potential as new antimicrobial agents in pharmaceuticals .
Agricultural Applications
- Pesticide Development : The unique chemical structure of benzoxazin derivatives has been explored for their efficacy as natural pesticides. They exhibit antifungal and herbicidal activities, making them suitable candidates for developing environmentally friendly agricultural chemicals .
- Plant Growth Regulators : Compounds derived from benzoxazin-4-one have been studied for their effects on plant growth and development. They can influence physiological processes in plants, potentially leading to increased yields and resistance to environmental stressors .
Material Science Applications
- UV Protection in Textiles : The incorporation of 4H-3,1-benzoxazin-4-one compounds into textile materials has been shown to enhance light fastness and UV protection. This application is particularly relevant for outdoor fabrics that require durability against sunlight degradation .
- Polymer Stabilization : These compounds are also utilized in stabilizing polymers against UV radiation. By integrating benzoxazin derivatives into polymer matrices, manufacturers can improve the longevity and performance of plastic materials used in various applications .
Case Study 1: Cannabinoid Receptor Agonism
A study published in a patent document highlighted the synthesis of new derivatives of benzoxazin-4-one that selectively activate CB2 receptors. These compounds were tested in models of inflammatory pain, showing promising results that could lead to novel treatments for chronic pain management without central nervous system side effects .
Case Study 2: Agricultural Pesticides
Research conducted on the herbicidal properties of benzoxazin derivatives revealed significant efficacy against common agricultural pests. Field trials demonstrated that these compounds could reduce pest populations while being less harmful to beneficial insects compared to traditional synthetic pesticides .
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be utilized in various therapeutic and research applications.
Comparison with Similar Compounds
Structural and Substituent Variations
The 3,5-dinitrophenyl group distinguishes this compound from other benzoxazinones, which often feature halogenated phenoxy or alkyl substituents. For example:
- 3m (2-(2,4-dichlorophenoxymethyl)-4H-3,1-benzoxazin-4-one): Contains a 2,4-dichlorophenoxy group, critical for herbicidal activity (IC₅₀ comparable to 2,4-D) .
- 3i–3n derivatives : Include chloro, methyl, and methoxy substituents, with spectral data confirming structural diversity .
- Flumioxazin : A commercial herbicide with a 4H-1,4-benzoxazin-3-one core, highlighting the impact of positional isomerism on bioactivity .
Spectral and Physical Properties
Notable Differences: The 3,5-dinitrophenyl group induces downfield shifts in NMR due to nitro group electron withdrawal, contrasting with chloro-substituted analogs .
Table: Activity Comparison
Biological Activity
4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of benzoxazinone and exhibits various pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The molecular formula of 4H-3,1-benzoxazin-4-one, 2-(3,5-dinitrophenyl)- is CHNO, comprising 7 hydrogen atoms, 14 carbon atoms, 3 nitrogen atoms, and 6 oxygen atoms . The presence of dinitrophenyl groups enhances its reactivity and biological profile.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of benzoxazinone derivatives. For instance, structure-activity relationship studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines and bacterial strains. Specifically:
- Cytotoxicity : The compound has shown cytotoxic effects with an ID50 value of approximately 8.9 µM against P388 cells .
- Antibacterial Activity : In comparative studies against Gram-positive and Gram-negative bacteria, derivatives such as 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one have exhibited significant antibacterial activity against Bacillus subtilis and Shigella flexneri .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | Bacillus subtilis | 6.25 µg/ml |
| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | >100 µg/ml |
| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | Escherichia coli | 12.5 µg/ml |
Enzyme Inhibition
Benzoxazinone derivatives are known for their ability to inhibit serine proteases. For example:
- Human Leukocyte Elastase : These compounds have been identified as effective inhibitors of human leukocyte elastase, which plays a role in inflammatory diseases . The mechanism involves acylation at the active site serine residue of the enzyme.
Anticancer Activity
Research has indicated that certain benzoxazinone derivatives possess anticancer properties:
- MCF-7 Cell Line : Compounds derived from benzoxazinones have been tested against MCF-7 breast cancer cells with promising results. For instance:
| Compound | IC50 (µg/ml) |
|---|---|
| Compound A | 0.89 |
| Compound B | 1.02 |
| Compound C | 1.19 |
These results suggest that modifications to the benzoxazinone structure can enhance anticancer activity.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazinone derivatives using the agar well diffusion method. The findings highlighted that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antibacterial properties compared to those with electron-donating groups .
Synthesis and Biological Evaluation
Recent research focused on synthesizing new derivatives of benzoxazinones and evaluating their biological activities. The study reported that several synthesized compounds displayed significant herbicidal activity comparable to commercial herbicides like 2,4-D .
Q & A
Basic: What are the common synthetic routes for preparing 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one?
Answer:
The compound is typically synthesized via condensation reactions. A one-pot method involves reacting anthranilic acid derivatives with 3,5-dinitrobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. For example, anthranilic acid reacts with acyl chlorides under mild conditions (room temperature, 4 hours) to form the benzoxazinone core . Alternatively, mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enables solvent-free preparation, improving sustainability . Yields vary based on substituents and reaction optimization (e.g., 60–85% for aryl derivatives).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the benzoxazinone scaffold and substituent positions. For 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, diagnostic signals include δ 8.20–8.15 ppm (aromatic protons of the dinitrophenyl group) and δ 159.4 ppm (C=O of the oxazinone ring) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ at m/z 224.0706) .
- FT-IR : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) groups at 1530–1350 cm⁻¹.
Advanced: How can mechanochemical methods improve the synthesis efficiency?
Answer:
Mechanochemical approaches (e.g., ball milling) avoid toxic solvents and reduce reaction times. For example, TCT and PPh₃ mediate cyclization between anthranilic acid and 3,5-dinitrophenyl precursors under solvent-free conditions, achieving comparable yields (75–80%) to traditional methods . This method minimizes byproduct formation and simplifies purification, making it scalable for green chemistry applications.
Advanced: What catalytic methods are used for functionalizing the benzoxazinone core?
Answer:
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling with 3-nitrophenyl boronic acid derivatives in water/1,4-dioxane (1:3) using Pd(dppf)Cl₂ as a catalyst introduces aryl groups at specific positions . Reaction optimization (100°C, 3 hours under nitrogen) ensures regioselectivity, with yields up to 78%.
Data Contradiction: How to resolve discrepancies in reported synthetic yields from different methods?
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent, catalyst loading, or temperature). Systematic analysis includes:
- Replication Studies : Reproducing protocols with controlled variables (e.g., purity of anthranilic acid or acyl chloride).
- Byproduct Identification : Using LC-MS or GC-MS to detect intermediates or degradation products (e.g., unreacted anthranilic acid) .
- Statistical Design of Experiments (DoE) : Taguchi or factorial designs isolate critical factors (e.g., molar ratios, base strength) impacting yields .
Advanced: What computational approaches model the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations predict electronic behavior. For example:
- HOMO-LUMO Analysis : Evaluates electron-rich regions (dinitrophenyl group as an electron-withdrawing moiety) and reactivity toward nucleophiles .
- Molecular Electrostatic Potential (MEP) Maps : Identify sites for electrophilic/nucleophilic attack, aiding in rational drug design or catalyst development.
- In Silico ADMET : Predicts toxicity and metabolic stability using PubChem data and QSAR models .
Advanced: How to address stability challenges during storage or reaction conditions?
Answer:
Stability studies under varying pH, temperature, and light exposure are critical. For example:
- Accelerated Degradation Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability (λmax ~300 nm for nitro groups).
- Moisture Control : Use molecular sieves in reactions involving hygroscopic intermediates (e.g., acyl chlorides) .
Advanced: What strategies mitigate nitro group reduction side reactions?
Answer:
Nitro groups are prone to unintended reduction. Mitigation strategies include:
- Catalyst Selection : Avoid hydrogenation catalysts (e.g., Pd/C) in multi-step syntheses.
- Protecting Groups : Temporarily shield nitro groups with tert-butoxycarbonyl (Boc) during reactive steps .
- Low-Temperature Reactions : Perform reductions (if needed) at –20°C to limit over-reduction to amine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
